prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, a chlorophenyl group, and an allyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorophenyl acetic acid with salicylaldehyde to form the chromen-2-one core. This intermediate is then reacted with allyl bromide in the presence of a base, such as potassium carbonate, to introduce the allyl group. The final step involves esterification with acetic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins, while the allyl acetate moiety can facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.
4-Phenoxy-(prop-2-en-1-yl)-phenoxyethyl-tetrahydro-2H: Another compound with an allyl group and aromatic rings.
Uniqueness
Prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is unique due to its combination of a chromen-2-one core, chlorophenyl group, and allyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
prop-2-enyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO5/c1-2-9-24-19(22)12-25-16-8-5-14-10-17(20(23)26-18(14)11-16)13-3-6-15(21)7-4-13/h2-8,10-11H,1,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQYAGRLWPWWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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